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Compound of Interest

Compound Name: 1-Chloro-2-propanol

Cat. No.: B090593

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-propanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 1-chloro-2-propanol. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for 1-chloro-2-propanol in a
structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR data for 1-chloro-2-propanol are
summarized below.

1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.0 m 1H CH
~3.5 m 2H CH:
~1.2 d 3H CHs

Solvent: CDCls. Instrument frequency: 400 MHz.[1]

13C NMR Data

Chemical Shift (8) ppm Assighment
-68 CH

~52 CH:

~22 CHs

Solvent: CDCls.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the
absorption of infrared radiation. The major IR absorption bands for 1-chloro-2-propanol are

listed below.
Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H stretch (alcohol)
~2970 Medium C-H stretch (aliphatic)
C-O stretch (secondary
~1100 Strong
alcohol)
~750 Strong C-Cl stretch
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Sample preparation: Liquid film.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The key mass spectral data for 1-chloro-2-propanol,
obtained by electron ionization (El), are presented below.

m/z Relative Intensity (%) Assighment

94 ~5 [M]* (Molecular ion, 35Cl)
96 ~1.5 [M+2]* (Molecular ion, 37Cl)
45 100 [C2Hs0]* (Base peak)

43 ~40 [C2H30]* or [C3H7]*

31 ~35 [CHs0]*

lonization method: Electron lonization (EI).[5][6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized for a liquid sample like 1-chloro-2-propanol.

NMR Spectroscopy Protocol (Liquid Sample)

e Sample Preparation:

o Accurately weigh approximately 5-20 mg of 1-chloro-2-propanol for tH NMR or 20-50 mg
for 3C NMR.[7]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCIs) in a clean, dry vial.[7][8]

o Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[7]
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o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To avoid issues
with shimming, the solution height in the tube should be at least 4-5 cm.[7][8]

o Cap the NMR tube securely to prevent solvent evaporation.[7]

o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust its position using a
depth gauge.

o Place the sample into the NMR magnet.

o Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for
stabilizing the magnetic field.[7]

o Shim the magnetic field to optimize its homogeneity across the sample, which maximizes
spectral resolution. This can be done manually or automatically.[7]

o Tune and match the probe to the specific nucleus being observed (e.g., *H or 13C) to
ensure efficient signal detection.[7]

o Set the appropriate acquisition parameters, including the number of scans, spectral width,
and relaxation delay.

o Initiate the data acquisition.

IR Spectroscopy Protocol (Neat Liquid)

e Sample Preparation:

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to
avoid transferring moisture from your fingers.[9]

o Using a Pasteur pipette, place 1-2 drops of neat 1-chloro-2-propanol onto the center of
one salt plate.[9][10]

o Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between
the plates. The liquid should spread evenly.[9][10]
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o Data Acquisition:

Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.[10]

o

o First, run a background spectrum with an empty sample compartment. This will be
subtracted from the sample spectrum to remove signals from atmospheric CO2 and water
vapor.[11]

o Place the sample holder with the 1-chloro-2-propanol sample into the instrument's
sample beam.[12]

o Acquire the IR spectrum of the sample.

o After the measurement, clean the salt plates with a dry solvent like acetone and return
them to a desiccator for storage.[9][10]

Mass Spectrometry Protocol (Volatile Liquid)

e Sample Introduction:

o For a volatile liquid like 1-chloro-2-propanol, direct infusion or injection into a gas
chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.
[13]

o If using direct infusion, a small amount of the liquid sample is introduced into the ion
source via a heated reservoir or a direct insertion probe.[14]

e lonization:

o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)
in the ion source, a process known as Electron lonization (El).[14]

o This causes the molecules to lose an electron, forming a positively charged molecular ion
(IM]*), which is a radical cation.[14]

e Mass Analysis and Detection:

o The newly formed ions are accelerated into the mass analyzer.
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o An external magnetic field deflects the ions in an arc, with the radius of deflection being

proportional to the mass-to-charge ratio (m/z) of the ion. Lighter ions are deflected more
than heavier ones.[14]

o The separated ions are detected, and their relative abundance is plotted against their m/z
ratio to generate the mass spectrum.[14]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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